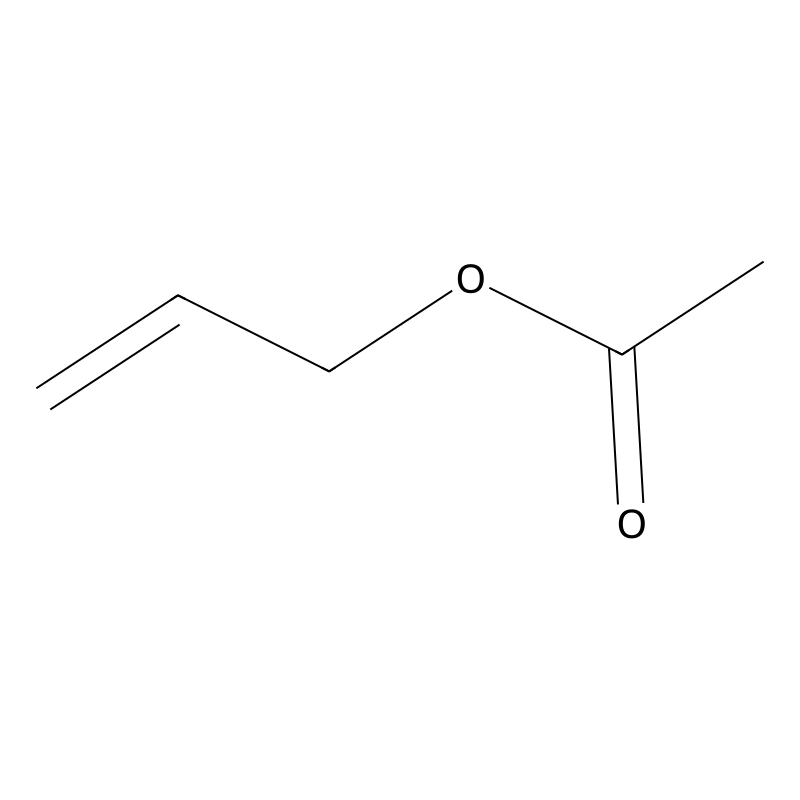

Allyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acetone; miscible in ethanol and ethyl ether.

2.8% in water at 20 °C

Synonyms

Canonical SMILES

Environmental Science

- Atmospheric Chemistry: Research investigates how allyl acetate reacts with atmospheric hydroxyl radicals (OH). This helps understand its degradation rate and impact on air quality [PubChem - Allyl Acetate, National Institutes of Health (.gov): ].

Chemical Engineering

- Separation Processes: Studies explore using allyl acetate mixtures as a model system for optimizing separation techniques like extractive distillation. This research helps develop more efficient methods for purifying various chemicals [ScienceGate - allyl acetate Latest Research Papers: ].

Organic Chemistry

- Reaction Mechanisms: Scientific investigations delve into the reaction mechanisms of allyl acetate, such as its ozonolysis (reaction with ozone). Understanding these mechanisms helps predict the behavior of similar molecules and design new reactions [ResearchGate - Theoretical study of the ozonolysis of allyl acetate: Mechanism and kinetics: ].

Allyl acetate, also known as acetic acid, 2-propenyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 100.117 g/mol. It appears as a colorless liquid with a characteristic fruity odor and is slightly less dense than water, making it insoluble in water but soluble in organic solvents . This compound is classified as an ester and is primarily used in the production of various chemicals and as a flavoring agent in the food industry. Its chemical structure can be represented as CH=CH-CHOCOCH .

Allyl acetate presents several safety concerns:

- Flammability: It is a flammable liquid with a low flash point (11 °C) and flammable vapor range (2.1 - 13.0% v/v).

- Inhalation Hazards: Inhalation of allyl acetate vapors can irritate the respiratory tract, causing coughing, shortness of breath, and in severe cases, pulmonary edema (fluid buildup in the lungs).

- Skin and Eye Irritation: Contact with allyl acetate can irritate the skin and eyes.

Precautions:

- Proper ventilation is crucial when handling allyl acetate to avoid inhalation of vapors.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when working with the compound.

- Flammable materials should be kept away from allyl acetate due to its flammability.

- Hydrolysis: Allyl acetate can hydrolyze in the presence of water to yield allyl alcohol and acetic acid:

- Reactions with Acids: It reacts exothermically with strong acids, generating heat and alcohols .

- Oxidation: Under oxidative conditions, allyl acetate can be converted into other compounds such as acrylic acid or acetic acid using catalysts like palladium .

These reactions highlight its versatility as a reactant in organic synthesis.

Allyl acetate can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of allyl alcohol with acetic acid in the presence of an acid catalyst:

- Oxidative Acetoxylation: This process uses propylene, acetic acid, and oxygen under specific catalytic conditions (often palladium-based) to produce allyl acetate along with carbon dioxide as a byproduct .

- Hydrolysis of Vinyl Acetate: Allyl acetate can also be obtained by hydrolyzing vinyl acetate under controlled conditions.

These synthesis methods vary in complexity and yield, influencing their industrial applicability.

Allyl acetate has diverse applications across various industries:

- Flavoring Agent: Commonly used in food products such as beverages, ice cream, candy, and baked goods due to its pleasant aroma.

- Chemical Intermediate: Serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

- Solvent: Utilized in coatings and adhesives due to its solvent properties.

- Pest Control: Employed as a cockroach repellent owing to its insecticidal properties .

Studies on allyl acetate's interactions reveal significant insights into its reactivity:

- Reactivity with Strong Oxidizers: Allyl acetate generates heat when reacting with strong oxidizing agents, which could lead to ignition under certain conditions.

- Biological Interactions: Research indicates that allyl acetate may interact with various biological systems, exhibiting both antimicrobial effects and potential toxicity depending on exposure levels .

Understanding these interactions is crucial for safe handling and effective application.

Allyl acetate shares similarities with several other compounds within the ester family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetate | CHO | Widely used solvent; less toxic than allyl acetate |

| Methyl Acetate | CHO | Common solvent; lower boiling point |

| Propyl Acetate | CHO | Used in coatings; higher boiling point than allyl acetate |

| Butyl Acetate | CHO | Commonly used in paints; more viscous |

Uniqueness of Allyl Acetate

Allyl acetate's unique characteristics include its specific fruity odor and its role as both a flavoring agent and a chemical intermediate. Compared to other esters like ethyl or methyl acetate, it has distinct biological activities that necessitate careful handling due to its toxicity profile.

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

LogP

log Kow = 0.97

Odor

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (86.96%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

27.2 mm Hg at 20 °C /from experimentally-derived coefficients/

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

By acetoxylation of propylene.

General Manufacturing Information

IT IS USED IN NON-ALCOHOLIC BEVERAGES AT 1.0 PPM; ICE CREAM, ICES AT 2.0 PPM; CANDY AT 5.0 PPM; BAKED GOODS AT 5.0 PPM; MARGARINE AT 2.0 PPM.

FEMA NUMBER 2843

ACYLOXY, SUBSTITUTED OR UNSUBSTITUTED ALKENYL ARE EFFECTIVE COCKROACH REPELLENTS.

Storage Conditions

Interactions

O.5 TO 10 MG/KG PRETREATMENT WITH THE DEFOLIANT, S,S,S-TRIBUTYLPHOSPHOROTRITHIOATE (DEF) PROTECTED AGAINST HEPATOTOXICITY OF 60 MG/KG ALLYL ACETATE ADMIN ORALLY TO RATS 18 HR LATER.

PRETREATMENT OF RATS WITH 375 MG/KG PYRAZOLE, AN INHIBITOR OF ALCOHOL DEHYDROGENASE, COMPLETELY PREVENTED THE ELEVATION OF PLASMA ALANINE-ALPHA-KETOGLUTARATE TRANSAMINASE (AKT) ACTIVITY AFTER 90 MG/KG ALLYL ACETATE ADMIN.